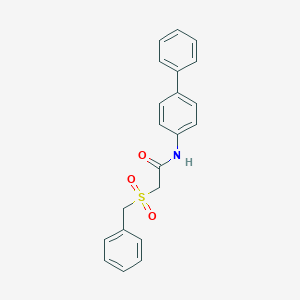
2-(benzylsulfonyl)-N-biphenyl-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an acetamide moiety. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- typically involves the reaction of 1,1’-biphenyl-4-amine with phenylmethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- involves the inhibition of specific enzymes and molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .
Additionally, the compound has been shown to interact with other molecular targets, including carbonic anhydrase and matrix metalloproteinases. These interactions contribute to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- can be compared with other similar compounds, such as:
Acetamide, N-phenyl-: This compound has a similar acetamide moiety but lacks the sulfonamide group.
Sulfanilamide: This compound contains a sulfonamide group but lacks the biphenyl and phenylmethyl groups.
N-(2-Biphenylyl)acetamide: This compound has a similar biphenyl structure but lacks the sulfonamide group.
Eigenschaften
Molekularformel |
C21H19NO3S |
|---|---|
Molekulargewicht |
365.4g/mol |
IUPAC-Name |
2-benzylsulfonyl-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO3S/c23-21(16-26(24,25)15-17-7-3-1-4-8-17)22-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |
InChI-Schlüssel |
ALBJNAYLFFJQJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)
![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)

![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B496590.png)
![2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B496591.png)
![4-(methylsulfanyl)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzenesulfonamide](/img/structure/B496593.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B496594.png)
![2-[(1-allyl-1H-tetraazol-5-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B496597.png)
![N-methyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B496600.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B496601.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B496603.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B496605.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B496606.png)
